![molecular formula C9H15NO3 B12560147 4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid CAS No. 185136-59-8](/img/structure/B12560147.png)
4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid is a chemically significant compound with a unique structure that makes it valuable in various fields of scientific research and industrial applications. This compound is known for its potential use in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 2-methylbutan-2-amine with a suitable precursor under controlled conditions. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
Uniqueness
4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
185136-59-8 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
4-(2-methylbutan-2-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H15NO3/c1-4-9(2,3)10-7(11)5-6-8(12)13/h5-6H,4H2,1-3H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
HSCHIQLJESIBBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)
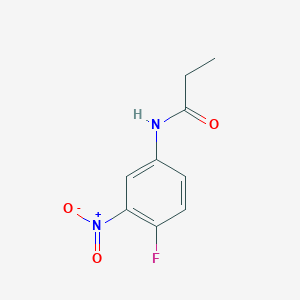

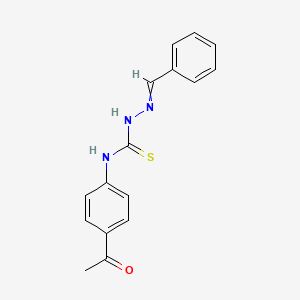
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
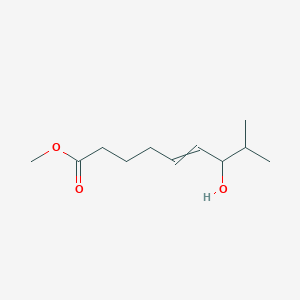

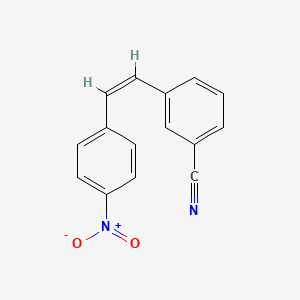
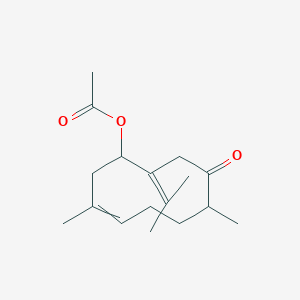

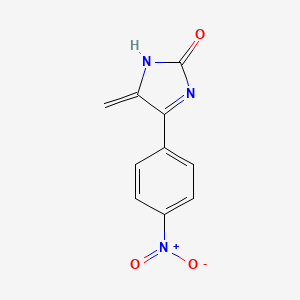
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
